N-benzyl-3-(2-fluorophenyl)propanamide
Description
N-Benzyl-3-(2-fluorophenyl)propanamide is a synthetic amide derivative featuring a benzyl group attached to the nitrogen atom and a 2-fluorophenyl substituent at the third carbon of the propanamide backbone. Its molecular formula is C₁₆H₁₆FNO (molecular weight: 257.30 g/mol). This compound is structurally related to analgesic and anti-inflammatory agents, with modifications targeting improved pharmacokinetic profiles .
Properties
IUPAC Name |
N-benzyl-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c17-15-9-5-4-8-14(15)10-11-16(19)18-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVTZPJCDOMXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
| Compound Name | Structural Features | Key Differences vs. Target Compound |
|---|---|---|
| N-Benzyl-3-phenylpropanamide | Benzyl + phenyl groups; no fluorine substituents | Lacks fluorine, leading to reduced electronegativity |
| N-(2-Fluorophenyl)-3-(3-fluorophenyl)propanamide | Dual fluorophenyl groups (2- and 3-positions) | Increased fluorine density may enhance bioactivity |
| N-Benzyl-N-ethyl-2-phenoxypropanamide | Ethyl group on nitrogen; phenoxy substituent at C2 | Altered substitution pattern affects steric hindrance |
| N-(3-Chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide | Chloro + fluoro groups; bulky sulfonamide moiety | Bulky substituents may limit membrane permeability |
Sources:
Physicochemical Properties
| Property | N-Benzyl-3-(2-Fluorophenyl)propanamide | N-Benzyl-3-phenylpropanamide | N-(2-Fluorophenyl)-3-(3-fluorophenyl)propanamide |
|---|---|---|---|
| Molecular Weight | 257.30 g/mol | 239.31 g/mol | 275.28 g/mol |
| LogP (Lipophilicity) | 3.8 | 3.2 | 4.1 |
| Water Solubility | 12 µg/mL | 25 µg/mL | 8 µg/mL |
| pKa | 9.5 (amide) | 9.4 | 9.6 |
Fluorine substitution increases lipophilicity (LogP) but reduces aqueous solubility due to hydrophobic effects .
Key Research Findings
- Fluorine at the 2-position of the phenyl ring improves metabolic stability by resisting cytochrome P450 oxidation, extending half-life in vivo .
- Bulkier substituents (e.g., sulfonamides in ) reduce blood-brain barrier penetration but enhance peripheral activity .
- Thiazole-containing derivatives (e.g., ) exhibit antimicrobial activity, though their complexity limits scalability .
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